molecular formula C18H24N2O4 B2862154 N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide CAS No. 799266-07-2

N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide

Cat. No. B2862154
CAS RN: 799266-07-2
M. Wt: 332.4
InChI Key: UFOJJJOTMRBSJJ-UHFFFAOYSA-N
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Description

“N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide” is a complex organic compound. It contains a chromene structure (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine), and a diethylamino propyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-[3-(dimethylamino)propyl]methacrylamide have been synthesized by free radical polymerization and RAFT polymerization . The molar masses of the samples were 33,000–35,000 g∙mol −1 .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound would likely exhibit amphiphilic properties due to the presence of both polar (carboxamide and diethylamino groups) and nonpolar (chromene and methoxy groups) components .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxamide group could potentially undergo reactions with amines to form amides . The chromene structure could also participate in various organic reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, similar compounds such as N-[3-(dimethylamino)propyl]methacrylamide have been found to be viscous liquids with a refractive index of 1.479 and a boiling point of 134°C/2mmHg .

Scientific Research Applications

Supramolecular Chemistry

The study by Lightfoot, Mair, Pritchard, and Warren (1999) discusses a structure consisting of aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds, which could provide insights into new modes of organization for certain liquid crystals. This research suggests potential applications in the field of supramolecular chemistry and materials science (Lightfoot et al., 1999).

Fluorescence Probes

Huang and Tam-Chang (2010) reported the fluorescence properties of N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide and its derivatives in various organic solvents. These compounds can be used as fluorescent probes for changes in temperature and solvent polarity (Huang & Tam-Chang, 2010).

Biochemical Studies

Lane, Halenz, Kosow, and Hegre (1960) conducted further purification of propionyl carboxylase from bovine liver mitochondria using diethylaminoethyl (DEAE)-cellulose ion exchange chromatography. This study contributes to our understanding of mitochondrial enzymes and their purification methods (Lane et al., 1960).

Gastrointestinal Research

Jacoby and Brodie (1967) investigated the gastrointestinal actions of metoclopramide, which includes N-(diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenz amide. This research is significant in understanding the drug's effects on gastric contractility and motility (Jacoby & Brodie, 1967).

Catalysis and Organic Synthesis

Zheng, Zhang, and Cui (2014) described a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This has implications for organic synthesis and catalysis (Zheng, Zhang, & Cui, 2014).

Nuclear Industry Applications

Thiollet and Musikas (1989) discussed the synthesis and uses of amide extractants, including N,N-di(2-ethylhexyl) butyraraide, in the nuclear industry. These compounds show promise due to their complete incinerability and less interference in separation processes (Thiollet & Musikas, 1989).

properties

IUPAC Name

N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-4-20(5-2)11-7-10-19-17(21)14-12-13-8-6-9-15(23-3)16(13)24-18(14)22/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOJJJOTMRBSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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